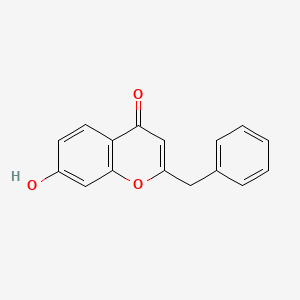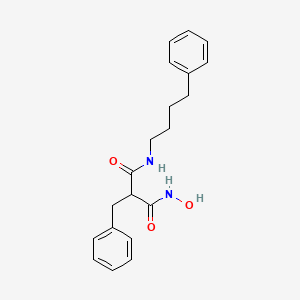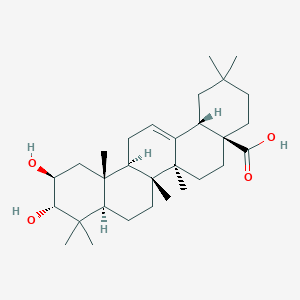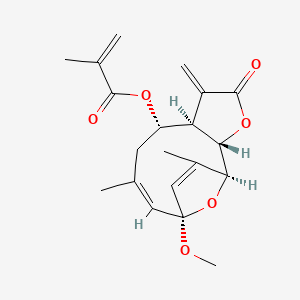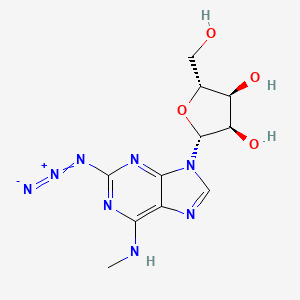
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine is a modified nucleoside derivative. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the azido group and the ribofuranosyl moiety makes it a versatile molecule for various biochemical and synthetic applications.
Méthodes De Préparation
The synthesis of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine typically involves the modification of nucleosides. One common method includes the direct azido modification of the C6-position by treating 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide . This reaction is carried out under controlled conditions to ensure the selective introduction of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Photoreduction of the azido group can lead to the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed from these reactions are nitro derivatives, amino derivatives, and triazole derivatives.
Applications De Recherche Scientifique
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of bioconjugates and labeled nucleotides.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Mécanisme D'action
The mechanism of action of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in click chemistry reactions, allowing for the selective labeling and modification of nucleic acids. This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine include other azido-modified nucleosides such as:
- 6-amino-2-azidopurine ribonucleoside
- 2-amino-6-azidopurine ribonucleoside
- 2,6-diazidopurine ribonucleoside
These compounds share the azido modification but differ in the position and number of azido groups. The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and applications in scientific research.
Propriétés
Formule moléculaire |
C11H14N8O4 |
|---|---|
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[2-azido-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N8O4/c1-13-8-5-9(16-11(15-8)17-18-12)19(3-14-5)10-7(22)6(21)4(2-20)23-10/h3-4,6-7,10,20-22H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
CAQREKOGAXNCLL-KQYNXXCUSA-N |
SMILES isomérique |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




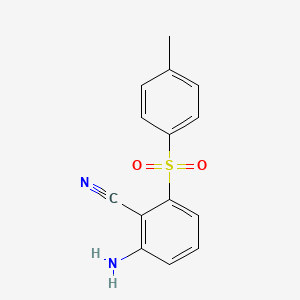

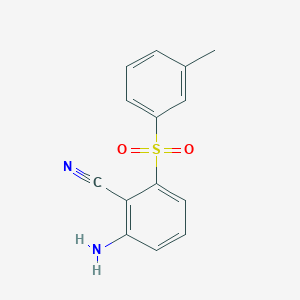

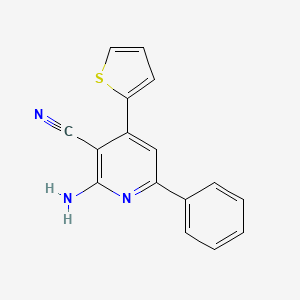
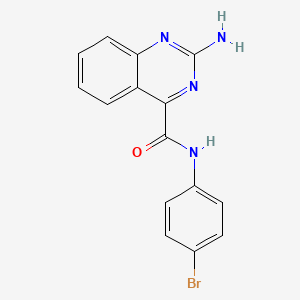
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
